6-Fluoro-3-methylisoquinoline
Overview
Description
6-Fluoro-3-methylisoquinoline is a chemical compound with the molecular formula C10H8FN . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-methylisoquinoline consists of a benzene ring fused with a pyridine ring, with a fluorine atom attached at the 6th position and a methyl group at the 3rd position . The InChI code for this compound is 1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-3-methylisoquinoline include a molecular weight of 161.18 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Fluorinated isoquinolines, including 6-Fluoro-3-methylisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Here are some general applications:
-
Pharmaceuticals
- Fluorinated isoquinolines are essential in pharmaceutical sciences because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
- The methods of application or experimental procedures in pharmaceuticals involve the synthesis of these compounds and their testing in biological systems .
- The outcomes obtained are usually the discovery of new drugs or the improvement of existing ones .
-
Materials Science
- Fluorinated isoquinolines are also used in materials science due to their useful physical properties . They are used in the manufacture of organic light-emitting diodes .
- The methods of application or experimental procedures in materials science involve the synthesis of these compounds and their incorporation into materials .
- The outcomes obtained are usually the development of new materials or the improvement of existing ones .
-
Organic Synthesis
- Fluorinated isoquinolines can be used as building blocks in organic synthesis . They can be used to construct more complex molecules with desired properties .
- The methods of application or experimental procedures in organic synthesis involve the reaction of these compounds with other reagents under specific conditions .
- The outcomes obtained are usually the synthesis of new organic compounds .
-
Metal-Organic Frameworks (MOFs)
- Fluorinated isoquinolines can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .
- The methods of application or experimental procedures in MOFs involve the synthesis of these compounds and their incorporation into MOFs .
- The outcomes obtained are usually the development of new MOFs or the improvement of existing ones . The application fields of F-MOFs, especially in sustainability related issues, such as harmful gas sorption and separation, will also be discussed .
-
Supramolecular Chemistry
- Fluorinated isoquinolines can be used in supramolecular chemistry . The unique properties of fluorine atoms, such as their small size and high electronegativity, can influence the non-covalent interactions that are fundamental to supramolecular assemblies .
- The methods of application or experimental procedures in supramolecular chemistry involve the synthesis of these compounds and their incorporation into supramolecular assemblies .
- The outcomes obtained are usually the development of new supramolecular structures with unique properties .
-
Gas Sorption and Separation
- Fluorinated isoquinolines can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) that find application in gas sorption and separation . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
- The methods of application or experimental procedures in gas sorption and separation involve the synthesis of these compounds and their incorporation into MOFs .
- The outcomes obtained are usually the development of new MOFs or the improvement of existing ones that can effectively sorb and separate gases .
properties
IUPAC Name |
6-fluoro-3-methylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGKTCXFTUWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methylisoquinoline |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.